Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate is a chemical compound with the CAS number 2940940-23-6. It is classified as a carboxylate ester, specifically a tetrahydroazepine derivative. The molecular formula for this compound is CHNO, which corresponds to a molecular weight of approximately 303.396 g/mol. The compound features a tert-butyl group and a benzyloxy substituent, contributing to its unique properties and potential applications in various fields of research .
The synthesis of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or unpublished in literature .
The molecular structure of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate can be represented using its SMILES notation: O=C(N1C=CCC(CC1)OCc1ccccc1)OC(C)(C)C
. The structure features:
This complex structure allows for various interactions with biological targets and makes it suitable for pharmaceutical applications .
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate can undergo several chemical reactions:
Understanding these reactions is essential for developing synthetic pathways and exploring its reactivity in medicinal chemistry .
Further studies are required to elucidate the precise mechanisms involved in its biological activity .
The physical and chemical properties of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate include:
These properties influence its behavior in various applications and formulations .
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate has potential applications in:
Continued research into this compound could reveal further applications in drug development and chemical synthesis .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7